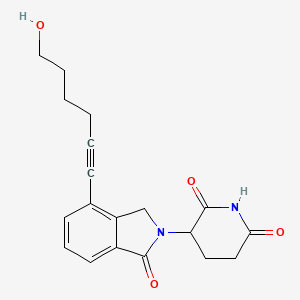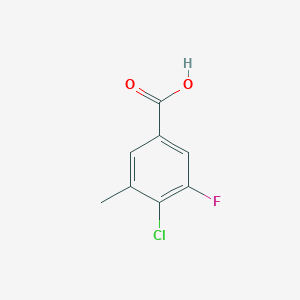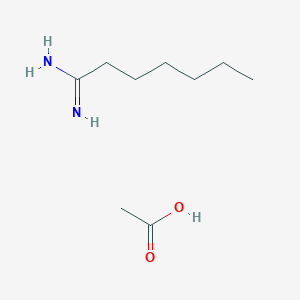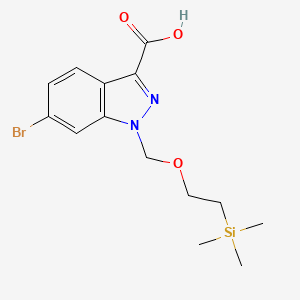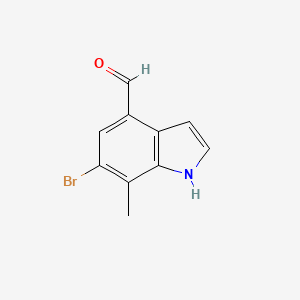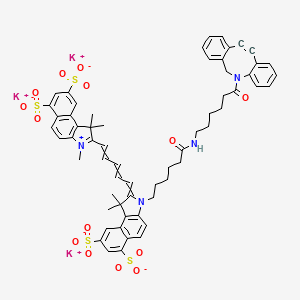![molecular formula C12H13BrN2O B14759654 6-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-benzo[d]imidazole CAS No. 1214899-88-3](/img/structure/B14759654.png)
6-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-benzo[d]imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-benzo[d]imidazole is a chemical compound that features a bromine atom, a tetrahydropyran ring, and a benzoimidazole core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity levels .
Análisis De Reacciones Químicas
Types of Reactions
6-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-benzo[d]imidazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) and potassium carbonate (K2CO3) in polar solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzoimidazole derivatives, while oxidation and reduction can lead to different oxidation states of the compound .
Aplicaciones Científicas De Investigación
6-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-benzo[d]imidazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 6-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-benzo[d]imidazole involves its interaction with specific molecular targets. The bromine atom and the benzoimidazole core play crucial roles in its binding affinity and activity. The compound can interact with enzymes, receptors, and other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-imidazole
- 2-Bromo-1-(tetrahydro-2H-pyran-3-yl)-1H-imidazole
- 4-Bromo-2-methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-imidazole
Uniqueness
6-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-benzo[d]imidazole is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. The presence of the tetrahydropyran ring and the benzoimidazole core differentiates it from other similar compounds, making it a valuable compound for various research and industrial applications .
Propiedades
Número CAS |
1214899-88-3 |
|---|---|
Fórmula molecular |
C12H13BrN2O |
Peso molecular |
281.15 g/mol |
Nombre IUPAC |
6-bromo-1-(oxan-2-yl)benzimidazole |
InChI |
InChI=1S/C12H13BrN2O/c13-9-4-5-10-11(7-9)15(8-14-10)12-3-1-2-6-16-12/h4-5,7-8,12H,1-3,6H2 |
Clave InChI |
DSWVYMUYOMEBGO-UHFFFAOYSA-N |
SMILES canónico |
C1CCOC(C1)N2C=NC3=C2C=C(C=C3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


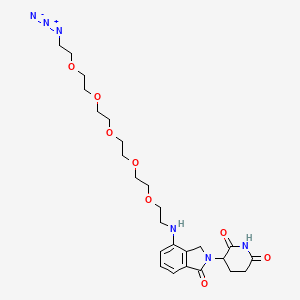
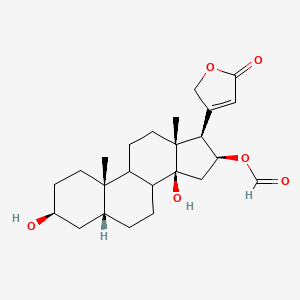
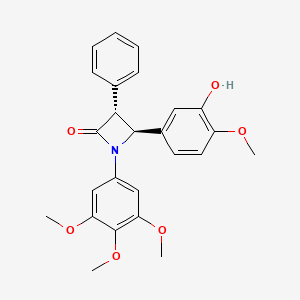

![Tetrazolo[1,5-b]pyridazine](/img/structure/B14759603.png)
